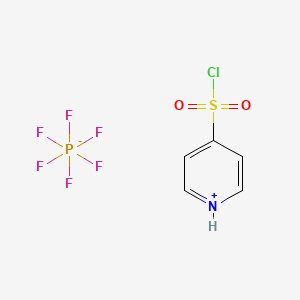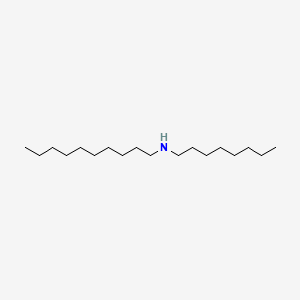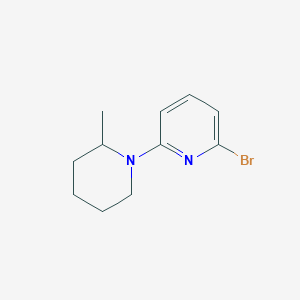
2-Bromo-6-(2-methylpiperidin-1-YL)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-6-(2-metilpiperidin-1-il)piridina es un compuesto químico con la fórmula molecular C11H15BrN2 y un peso molecular de 255,16 g/mol . Es un derivado de la piridina, un compuesto orgánico heterocíclico básico. Este compuesto se utiliza a menudo en diversas reacciones químicas y tiene aplicaciones en la investigación científica.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-Bromo-6-(2-metilpiperidin-1-il)piridina generalmente implica la bromación de 6-(2-metilpiperidin-1-il)piridina. Las condiciones de reacción a menudo incluyen el uso de bromo o un agente bromante en presencia de un solvente como cloroformo o acetato de etilo . La reacción se lleva a cabo generalmente a temperatura ambiente o a temperaturas ligeramente elevadas para asegurar la bromación completa.
Métodos de producción industrial
En entornos industriales, la producción de 2-Bromo-6-(2-metilpiperidin-1-il)piridina puede implicar procesos de bromación a gran escala con un control estricto de las condiciones de reacción para asegurar un alto rendimiento y pureza. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y la seguridad del proceso de producción.
Análisis De Reacciones Químicas
Tipos de reacciones
2-Bromo-6-(2-metilpiperidin-1-il)piridina experimenta diversas reacciones químicas, que incluyen:
Reacciones de sustitución: El átomo de bromo puede sustituirse por otros grupos funcionales utilizando reacciones de sustitución nucleofílica.
Oxidación y reducción: El compuesto puede sufrir reacciones de oxidación y reducción, alterando su estructura química y propiedades.
Reacciones de acoplamiento: Puede participar en reacciones de acoplamiento para formar moléculas más complejas.
Reactivos y condiciones comunes
Sustitución nucleofílica: Los reactivos comunes incluyen hidróxido de sodio, carbonato de potasio y otros nucleófilos.
Oxidación: Se pueden utilizar reactivos como permanganato de potasio o peróxido de hidrógeno.
Reducción: Los agentes reductores como hidruro de aluminio y litio o borohidruro de sodio se utilizan comúnmente.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la sustitución nucleofílica puede producir varios derivados de piridina sustituidos, mientras que la oxidación y la reducción pueden producir diferentes formas oxidadas o reducidas del compuesto.
Aplicaciones Científicas De Investigación
2-Bromo-6-(2-metilpiperidin-1-il)piridina tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas.
Biología: El compuesto puede utilizarse en el estudio de vías e interacciones biológicas.
Industria: El compuesto se utiliza en la producción de varios intermediarios químicos y productos químicos especiales.
Mecanismo De Acción
El mecanismo de acción de 2-Bromo-6-(2-metilpiperidin-1-il)piridina implica su interacción con dianas moleculares específicas. El átomo de bromo y el anillo de piperidina desempeñan papeles cruciales en su reactividad y propiedades de unión. El compuesto puede interactuar con enzimas, receptores y otras biomoléculas, influyendo en diversas vías bioquímicas .
Comparación Con Compuestos Similares
Compuestos similares
2-Bromo-6-metilpiridina: Un derivado más simple con reactividad similar pero sin el anillo de piperidina.
6-Bromo-2-picolina: Otro derivado de piridina bromado con diferentes patrones de sustitución.
2-Bromo-6-(3-metilpiperidin-1-il)piridina: Un compuesto estrechamente relacionado con una posición diferente del grupo metilo.
Singularidad
2-Bromo-6-(2-metilpiperidin-1-il)piridina es única debido a la presencia tanto del átomo de bromo como del grupo 2-metilpiperidin-1-il. Esta combinación confiere propiedades químicas y biológicas distintas, lo que la hace valiosa en diversas aplicaciones de investigación e industriales.
Propiedades
Número CAS |
959237-14-0 |
|---|---|
Fórmula molecular |
C11H15BrN2 |
Peso molecular |
255.15 g/mol |
Nombre IUPAC |
2-bromo-6-(2-methylpiperidin-1-yl)pyridine |
InChI |
InChI=1S/C11H15BrN2/c1-9-5-2-3-8-14(9)11-7-4-6-10(12)13-11/h4,6-7,9H,2-3,5,8H2,1H3 |
Clave InChI |
SBBGTNZNCKWKLN-UHFFFAOYSA-N |
SMILES canónico |
CC1CCCCN1C2=NC(=CC=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


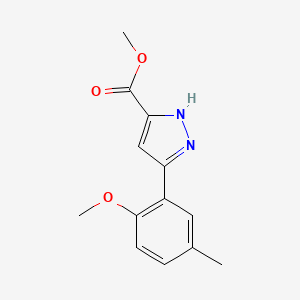


![2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-phenylacetamide](/img/structure/B12049864.png)
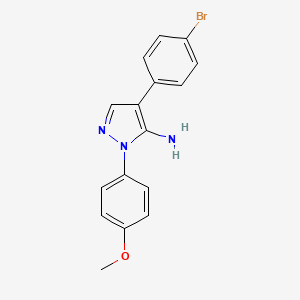
![2-[(1-Oxobenzo[d]thiin-3-yl)carbonylamino]acetic acid](/img/structure/B12049885.png)
![N-(4-Methylphenyl)-2-({5-[(5-{[2-oxo-2-(4-toluidino)ethyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-YL)methyl]-4-phenyl-4H-1,2,4-triazol-3-YL}sulfanyl)acetamide](/img/structure/B12049891.png)
![1-[4-Hydroxy-3-(2-hydroxyethyl)phenyl]ethanone](/img/structure/B12049894.png)
![1-Hydroxy-3-oxo-6,7-dihydro-3H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic acid allylamide](/img/structure/B12049905.png)
![4-chloro-N-(2-{[(2E)-2-(2-chlorobenzylidene)hydrazino]carbonyl}phenyl)benzenesulfonamide](/img/structure/B12049913.png)
